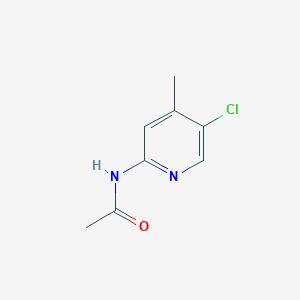

N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and amidification using 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . Similarly, other papers describe the synthesis of various acetamide derivatives through reactions involving chloroacetylation, esterification, and ester interchange steps , or by acylation and alkylation reactions . These methods could potentially be adapted for the synthesis of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide".

Molecular Structure Analysis

The molecular structures of acetamide derivatives are characterized using techniques such as NMR, IR, MS, and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods . The conformation of the N-H bond and the geometric parameters of the molecules are often discussed, as seen in the analysis of 2-Chloro-N-(3-methylphenyl)acetamide and 2-Chloro-N-(2,4-dimethylphenyl)acetamide . These analyses provide a foundation for understanding the molecular structure of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide".

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetamide derivatives. For instance, the reactivity of N-methyl-2-(4-phenoxyphenoxy) acetamide with sulfuryl chloride to produce a chlorinated derivative is discussed . The influence of reaction conditions on the yield of the products is also investigated. These studies can inform the chemical reactions that "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are often determined alongside their synthesis and structural analysis. The properties such as melting points, solubility, and stability are crucial for understanding the behavior of these compounds in various environments. While the provided papers do not directly discuss the properties of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide", the methodologies used for analyzing similar compounds can be applied .

Applications De Recherche Scientifique

-

- Application : The compound is used in the study of crystal structures .

- Method : The crystal structure of the compound was determined using X-ray diffraction . The crystal was a prism, orange in color, and measured 0.58 × 0.13 × 0.13 mm .

- Results : The crystal structure was determined to be monoclinic, P 2 1 / n (no. 14), with a = 13.997 (5) Å, b = 4.6734 (15) Å, c = 18.019 (7) Å, β = 102.714 (5)°, V = 1149.7 (7) Å 3, Z = 4, Rgt ( F) = 0.0481, wRref ( F2) = 0.1141, T = 153 (2) K .

-

- Application : N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, a similar compound, has been studied for its antibacterial efficacy against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) .

- Method : A blood sample was obtained from a suspected septicemia patient and processed in the Bactec Alert system. The isolate’s identification and antibacterial profile were determined using the VITEK 2 ® compact system .

- Results : The synthesized compounds demonstrated the binding pocket residues involved in the active site of the β-lactamase receptor of E. coli .

-

Phenoxy Acetamide Derivatives Synthesis

- Application : The compound can be used in the synthesis of phenoxy acetamide and its derivatives, which have shown a range of pharmacological activities .

- Method : The synthesis begins with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids. These acids and ethanolamine are then subjected to microwave irradiation .

- Results : The synthesized phenoxy oxazolines have shown potential as therapeutic candidates .

-

- Application : The compound can be used in the synthesis of indole derivatives, which have shown a wide range of biological activities .

- Method : The specific synthesis method is not detailed in the source .

- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

-

- Application : The compound’s safety data sheet provides important information about its handling, storage, and disposal .

- Method : The safety data sheet provides guidelines for handling the compound safely, including wearing suitable personal protective equipment, using approved mask/respirator, and following specific procedures in case of accidental release .

- Results : Following these guidelines helps ensure safe handling and use of the compound .

Safety And Hazards

Propriétés

IUPAC Name |

N-(5-chloro-4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVXRNRTVIVNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450031 | |

| Record name | N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |

CAS RN |

148612-16-2 | |

| Record name | N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)

![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)